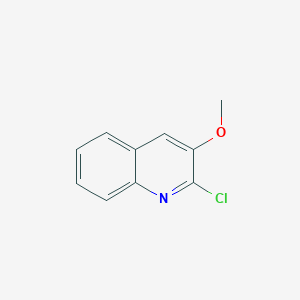

2-Chloro-3-methoxyquinoline

説明

特性

IUPAC Name |

2-chloro-3-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-6-7-4-2-3-5-8(7)12-10(9)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFQNJGPOSEULR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2N=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 3 Methoxyquinoline and Its Analogues

Precursor Synthesis: Strategic Routes to 2-Chloro-3-formylquinolines

A primary and efficient route for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction, which utilizes readily available N-arylacetamides as starting materials. niscpr.res.inresearchgate.netbenthamdirect.com This method is valued for its operational simplicity and the versatility of the resulting products, which serve as key intermediates for further chemical transformations. niscpr.res.inx-mol.com

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds and for constructing heterocyclic systems. ijsr.netorganic-chemistry.org The synthesis of 2-chloro-3-formylquinolines from N-arylacetamides proceeds via an intramolecular electrophilic substitution, a process known as Vilsmeier-Haack cyclization. niscpr.res.inresearchgate.net

The reaction mechanism begins with the formation of the Vilsmeier reagent, a substituted chloroiminium ion, from the interaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). wikipedia.org This electrophilic species reacts with the N-arylacetamide, leading to the cyclization that forms the quinoline (B57606) ring. Subsequent hydrolysis during workup yields the final aldehyde product. ijsr.netwikipedia.org

A key feature of this synthesis is its high regioselectivity. niscpr.res.inresearchgate.net The cyclization occurs in a predictable manner, leading specifically to the 2-chloro-3-formylquinoline structure. For instance, the reaction of acetanilides with the Vilsmeier reagent, prepared from DMF and POCl₃, consistently yields these derivatives. rsc.orgnih.gov

The efficiency of the Vilsmeier-Haack cyclization and the yield of the resulting 2-chloro-3-formylquinoline are significantly influenced by the nature and position of substituents on the precursor N-arylacetamide. niscpr.res.inresearchgate.net

Electron-donating groups (EDGs) on the aromatic ring of the acetanilide (B955) facilitate the reaction. niscpr.res.in This is particularly true for EDGs located at the meta-position relative to the acetamido group, which leads to better yields and shorter reaction times. niscpr.res.inresearchgate.net In contrast, acetanilides bearing electron-withdrawing groups (EWGs) generally result in poor yields, and strongly deactivating groups, such as a nitro group, can prevent the formation of the quinoline product altogether. niscpr.res.in The presence of ortho-substituents, whether electron-donating or electron-withdrawing, also impacts the reaction, though good yields can still be achieved. chemijournal.comchemijournal.comchemijournal.com

| Substituent on Acetanilide | Position | Yield of 2-Chloro-3-formylquinoline (%) | Reference |

| H | - | 60 | niscpr.res.in |

| 2-CH₃ | ortho | 65 | niscpr.res.in |

| 3-CH₃ | meta | 75 | niscpr.res.in |

| 4-CH₃ | para | 68 | niscpr.res.in |

| 2-OCH₃ | ortho | 62 | niscpr.res.in |

| 3-OCH₃ | meta | 80 | niscpr.res.in |

| 4-OCH₃ | para | 70 | niscpr.res.in |

| 4-Cl | para | 40 | niscpr.res.in |

| 4-Br | para | 35 | niscpr.res.in |

| 4-NO₂ | para | 0 | niscpr.res.in |

To maximize the yield of 2-chloro-3-formylquinolines, optimization of the reaction conditions is crucial. Key parameters include the molar ratio of the reagents and the reaction temperature. niscpr.res.in Research has shown that the amount of phosphorus oxychloride (POCl₃) used has a direct impact on the product yield.

In a study using m-methoxyacetanilide as the substrate, the molar proportion of POCl₃ was varied from 3 to 15 moles. The optimal yield was achieved when using 12 moles of POCl₃. niscpr.res.in The reaction temperature is also a critical factor, with studies indicating that heating the reaction mixture to 80-90°C is necessary for the cyclization to proceed efficiently. niscpr.res.inchemijournal.com The Vilsmeier cyclization of acetanilides is typically carried out by adding POCl₃ to the substrate in DMF at a low temperature (0-5°C), followed by heating to 90°C. niscpr.res.in

| Moles of POCl₃ | Temperature (°C) | Yield of 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766) (%) |

| 3 | 80-90 | 25 |

| 5 | 80-90 | 40 |

| 8 | 80-90 | 60 |

| 10 | 80-90 | 70 |

| 12 | 80-90 | 80 |

| 15 | 80-90 | 78 |

Data adapted from a study on the optimization of the Vilsmeier-Haack reaction with m-methoxyacetanilide. niscpr.res.in

Derivatization and Functionalization Strategies for 2-Chloro-3-methoxyquinoline Scaffolds

The 2-chloro-3-formylquinoline scaffold is a versatile platform for synthesizing a variety of functionalized quinolines, including the target compound, 2-chloro-3-methoxyquinoline, and its analogues.

The conversion of 2-chloro-3-formylquinolines to 2-methoxy-3-formylquinolines can be achieved through nucleophilic substitution. A notable method involves the Cannizzaro reaction, where methoxylation occurs concurrently with the redox reaction. ias.ac.in When 2-chloro-3-formylquinolines are treated with potassium hydroxide (B78521) (KOH) in methanol, a mixture of products is formed: 2-methoxy-3-formylquinolines, 2-methoxyquinolin-3-yl-methanols, and 2-methoxyquinoline-3-carboxylic acids. ias.ac.in

The distribution of these products is dependent on the reaction conditions. Stirring the reaction at room temperature favors the formation of the 2-methoxy-3-formylquinoline, whereas conducting the reaction under reflux conditions leads to the carboxylic acid as the major product. ias.ac.in

| Starting Material | Condition | 2-methoxy-3-formylquinoline Yield (%) | 2-methoxyquinolin-3-yl-methanol Yield (%) | 2-methoxyquinoline-3-carboxylic acid Yield (%) |

| 2-chloro-3-formylquinoline | A: Stirring at RT | 45 | 15 | 10 |

| 2-chloro-3-formylquinoline | B: Reflux | 10 | 10 | 50 |

| 6-methyl-2-chloro-3-formylquinoline | A: Stirring at RT | 48 | 18 | 12 |

| 6-methyl-2-chloro-3-formylquinoline | B: Reflux | 12 | 11 | 53 |

| 6-methoxy-2-chloro-3-formylquinoline | A: Stirring at RT | 50 | 20 | 15 |

| 6-methoxy-2-chloro-3-formylquinoline | B: Reflux | 15 | 13 | 55 |

Data derived from a study on the Cannizzaro reaction of 2-chloro-3-formylquinolines. ias.ac.in

The synthesis of specific methoxy-substituted analogues of 2-chloroquinoline-3-carbaldehyde, where the methoxy (B1213986) group is positioned on the benzene (B151609) ring, is readily accomplished using the Vilsmeier-Haack reaction on the corresponding methoxy-substituted N-arylacetamides. niscpr.res.in

2-Chloro-6-methoxyquinoline-3-carbaldehyde (B1361333): This isomer is synthesized from N-(4-methoxyphenyl)acetamide (also known as N-(4-anisyl)acetamide). The reaction involves treating the acetamide (B32628) with a Vilsmeier-Haack adduct prepared from POCl₃ and DMF, followed by heating. researchgate.net

2-Chloro-7-methoxyquinoline-3-carbaldehyde: This compound is prepared starting from N-(3-methoxyphenyl)acetamide. This precursor, having a meta-methoxy group, generally provides a high yield of the desired quinoline product. niscpr.res.in

2-Chloro-8-methoxy-quinoline-3-carbaldehyde: The synthesis of this isomer begins with N-(2-methoxyphenyl)acetamide. nih.gov

These syntheses demonstrate the robustness and regioselectivity of the Vilsmeier-Haack cyclization in creating a diverse range of substituted quinoline precursors.

| Target Compound | Precursor Acetanilide | Reference |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | N-(4-methoxyphenyl)acetamide | researchgate.net |

| 2-Chloro-7-methoxyquinoline-3-carbaldehyde | N-(3-methoxyphenyl)acetamide | niscpr.res.innih.gov |

| 2-Chloro-8-methoxy-quinoline-3-carbaldehyde | N-(2-methoxyphenyl)acetamide | nih.gov |

Formation of Chlorinated Alkyl Side Chains at C-3 (e.g., 2-chloro-3-(2-chloroethyl)-6-methoxyquinoline)

The introduction of a chlorinated alkyl side chain at the C-3 position of the quinoline ring, such as in 2-chloro-3-(2-chloroethyl)-6-methoxyquinoline (B184885), requires a multi-step synthetic sequence, typically starting from the corresponding 3-formylquinoline derivative. The Vilsmeier-Haack reaction is a foundational method for installing the initial formyl group. This reaction, when applied to N-arylacetamides, yields 2-chloro-3-formylquinolines. For instance, the treatment of N-(4-methoxyphenyl)acetamide with a Vilsmeier reagent, prepared from phosphorus oxychloride and N,N-dimethylformamide (DMF), leads to the formation of 2-chloro-6-methoxyquinoline-3-carbaldehyde. researchgate.netnih.gov

Once the 3-formyl derivative is obtained, a common strategy to extend the carbon chain and introduce the chloroethyl group involves a Wittig reaction. The Wittig reaction allows for the conversion of an aldehyde or ketone into an alkene through the reaction with a phosphonium (B103445) ylide. organic-chemistry.orgwikipedia.org In this context, 2-chloro-6-methoxyquinoline-3-carbaldehyde can be reacted with a suitable phosphonium ylide, such as (chloromethyl)triphenylphosphonium chloride, to introduce a chlorovinyl group at the C-3 position.

Subsequent reduction of the newly formed double bond is necessary to yield the saturated chloroethyl side chain. This can be achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. The final step would involve the conversion of the resulting alcohol to the chloride, which can be accomplished using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). While a direct synthetic route for 2-chloro-3-(2-chloroethyl)-6-methoxyquinoline is not extensively detailed in readily available literature, this proposed pathway, combining well-established organic transformations, represents a plausible and logical approach.

Conversion to 2-Chloroquinoline-3-carboxylic Acids and Subsequent Transformations (e.g., 2-chloro-6-methoxyquinoline-3-carboxylic acid)

The synthesis of 2-chloroquinoline-3-carboxylic acids is a key transformation, providing a versatile intermediate for further functionalization. The precursor for this conversion is typically the corresponding 2-chloroquinoline-3-carbaldehyde.

The Vilsmeier-Haack reaction is a widely employed method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.in For example, the reaction of N-(4-methoxyphenyl)acetamide with the Vilsmeier reagent (prepared from POCl₃ and DMF) yields 2-chloro-6-methoxyquinoline-3-carbaldehyde. researchgate.net This reaction is often efficient, though yields can be influenced by the electronic nature of the substituents on the acetanilide. niscpr.res.in

The subsequent oxidation of the 3-formyl group to a carboxylic acid can be achieved using various oxidizing agents. A reported method involves the use of silver nitrate (B79036) (AgNO₃) in an alkaline medium. This transformation proceeds to afford 2-chloro-6-methoxyquinoline-3-carboxylic acid in good yield.

These 2-chloroquinoline-3-carboxylic acids are valuable precursors for a range of further chemical modifications. For instance, the chloro group at the C-2 position can be displaced by various nucleophiles, and the carboxylic acid group can undergo standard transformations such as esterification or conversion to amides, opening avenues for the synthesis of a diverse library of quinoline derivatives.

Modern Catalytic Approaches in Quinoline Ring System Construction

Recent advancements in catalysis have revolutionized the synthesis of quinoline ring systems, offering greener, more efficient, and versatile methodologies compared to classical named reactions.

Nanocatalyzed Green Protocols for Quinoline Synthesis

The use of nanocatalysts in organic synthesis has gained significant traction due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. In the context of quinoline synthesis, various nanocatalysts have been successfully employed in green protocols, such as the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Several studies have highlighted the efficacy of different nanocatalysts in promoting the Friedländer synthesis under environmentally benign conditions.

| Catalyst | Reaction Conditions | Key Advantages |

| Nickel Nanoparticles | Solvent-free | High efficiency, reusability, environmentally friendly. |

| Nano-Al₂O₃ | Refluxing chloroform | Excellent yields. |

| Nano-SiO₂ | Solvent-free, microwave-assisted | High to excellent yields with various active methylene (B1212753) compounds. |

These nanocatalyzed approaches often offer advantages such as milder reaction conditions, shorter reaction times, higher yields, and the ability to recycle the catalyst, aligning with the principles of green chemistry.

Photo-induced and Oxidative Annulation Strategies for Quinoline Derivatives

Photo-induced and oxidative annulation strategies represent a modern and powerful approach to quinoline synthesis. These methods often proceed under mild conditions and can tolerate a wide range of functional groups. Visible-light-mediated transformations, in particular, have emerged as a greener alternative, utilizing photons as a clean energy source.

One notable strategy involves the visible-light-induced aerobic oxidative dehydrogenation coupling/aromatization cascade reaction between glycine (B1666218) esters and olefins to produce substituted quinoline derivatives. Furthermore, the direct oxidation and cyclization of aromatic enamines with alkynes or olefins, assisted by copper or palladium catalysts under visible light, provides access to a diverse range of polysubstituted quinolines.

Oxidative cyclization reactions, often transition-metal-free, provide another efficient route. For instance, the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols has been reported to yield 3-substituted or 3,4-disubstituted quinolines in moderate to excellent yields. These reactions often involve a C(sp³)–O bond cleavage and the formation of new C=N and C=C bonds during the oxidative cyclization process.

Transition-Metal-Free and Ultrasonic-Assisted Syntheses

The development of transition-metal-free synthetic routes is highly desirable to avoid the cost and potential toxicity associated with metal catalysts. Several transition-metal-free approaches for quinoline synthesis have been developed, often relying on oxidative cyclization or cyclocondensation reactions. For example, a method for the construction of 3-substituted or 3,4-disubstituted quinolines from N,N-dimethyl enaminones and o-aminobenzyl alcohols proceeds without the need for a transition metal catalyst. ias.ac.in

Ultrasonic irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, increased yields, and milder reaction conditions. This technique has been successfully applied to the synthesis of quinoline derivatives. For instance, the one-pot, rapid synthesis of 2-substituted quinolines from anilines, aldehydes, and ethyl 3,3-diethoxypropionate can be efficiently carried out under ultrasound irradiation in water, using SnCl₂·2H₂O as a precatalyst. Ultrasound-assisted synthesis has also been employed to prepare hybrid quinoline-imidazole derivatives, demonstrating the versatility of this green synthetic approach.

Comprehensive Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, their proximity, and their through-bond connectivity. For quinoline (B57606) derivatives, ¹H and ¹³C NMR are fundamental, while two-dimensional techniques like HSQC and HMBC are employed to resolve more complex structural challenges.

Proton NMR (¹H NMR) provides information on the chemical environment and coupling interactions of hydrogen atoms within a molecule. In 2-chloro-quinoline derivatives, the aromatic protons of the quinoline ring system typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns are influenced by the nature and position of substituents.

For instance, in the analysis of 2-chloro-3-formylquinoline, the aldehyde proton (CHO) presents a characteristic singlet at approximately δ 10.52 ppm. academicjournals.org The five aromatic protons of the quinoline moiety are observed as a multiplet in the range of δ 7.76-8.90 ppm. academicjournals.org Similarly, for derivatives like 2-chloro-3-(4-methylphenylamino)-1,4-naphthoquinone, the aromatic protons on the naphthoquinone and phenylamino rings show distinct signals. scielo.br The methyl protons of the tolyl group appear as a singlet around δ 2.37 ppm, while the N-H proton is observed as a singlet at δ 7.66 ppm. scielo.br

The table below summarizes representative ¹H NMR data for various 2-chloroquinoline derivatives, illustrating the influence of different substituents on the proton chemical shifts.

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| 2-Chloro-3-formylquinoline academicjournals.org | CHO | 10.52 | s | - |

| Har | 7.76 - 8.90 | m | - | |

| 2-Chloro-3-(4-methylphenylamino)-1,4-naphthoquinone scielo.br | CH₃ | 2.37 | s | - |

| H-2'/H-6' | 7.01 | d | 8.0 | |

| H-3'/H-5' | 7.15 | d | 8.5 | |

| H-6 | 7.68 | td | 7.5, 1.0 | |

| H-7 | 7.76 | td | 7.5, 1.5 | |

| H-5 | 8.11 | dd | 7.5, 1.0 | |

| H-8 | 8.19 | dd | 7.5, 1.0 | |

| 3-(1H-benzimidazolyl)-2-chloroquinoline Derivatives academicjournals.org | Pyrrolic NH | 12.22 | s (broad) | - |

| Har | 7.30 - 8.79 | m | - | |

| -CH₂-N | 5.02 - 5.62 | s | - |

s = singlet, d = doublet, td = triplet of doublets, dd = doublet of doublets, m = multiplet

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. In 2-chloroquinoline derivatives, sp² hybridized carbons of the aromatic rings typically resonate in the range of δ 110-155 ppm. academicjournals.org The carbon atom attached to the chlorine (C2) is significantly influenced by the electronegativity of the halogen. Carbons of substituents, such as the carbonyl carbon in an aldehyde group, appear further downfield (e.g., δ 189.2 ppm for the CHO group in 2-chloro-3-formylquinoline). academicjournals.org

For N-substituted 3-(1H-benzimidazolyl)-2-chloroquinoline derivatives, the sp² carbons of the aromatic systems are found between δ 115 ppm and 154 ppm. academicjournals.org The sp³ hybridized carbon of a methylene (B1212753) group attached to a nitrogen atom shows a characteristic peak around δ 52.8 ppm. academicjournals.org This distinction between sp² and sp³ carbons is fundamental in confirming the structure of such derivatives. academicjournals.org

For complex molecules where one-dimensional NMR spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are essential.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.edusdsu.edu This is highly effective for assigning carbon signals based on their corresponding, and more easily assigned, proton signals. nih.gov An edited HSQC can further distinguish between CH/CH₃ groups and CH₂ groups based on the phase of the cross-peak. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.educolumbia.edu This is crucial for piecing together the molecular skeleton by identifying connectivities across heteroatoms or quaternary carbons that have no attached protons. Direct one-bond correlations are typically suppressed in HMBC spectra. columbia.edu

A study on 2-chloro-8-methyl-3-formylquinoline utilized a combination of 2D NMR experiments, including HSQC and HMBC, to achieve complete and unambiguous spectral assignment. ijpsdronline.com These techniques allowed for the precise mapping of proton-carbon connectivities, confirming the structural integrity of the molecule and the specific arrangement of its functional groups. ijpsdronline.com For instance, an HMBC experiment can definitively establish the connectivity between a formyl proton and the carbons of the quinoline ring, confirming its position at C3.

Vibrational Spectroscopy for Molecular Characterization

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at frequencies corresponding to specific functional groups.

In the analysis of 2-chloroquinoline-3-carboxaldehyde, FT-IR spectra show characteristic C-H stretching vibrations for the aromatic and aldehyde groups. researchgate.net The aromatic C-H stretching modes are typically observed above 3000 cm⁻¹, while the aldehyde C-H stretching appears at lower frequencies, around 2870 cm⁻¹ and 2750 cm⁻¹. researchgate.net For Schiff base derivatives like (E)-N-((2-chloroquinolin-3-yl)methylene)-4-phenylthiazol-2-amine, a new frequency band appears between 1612-1617 cm⁻¹, which is assigned to the stretching of the newly formed azomethine (-C=N-) group. researchgate.net In another example, 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives exhibit characteristic bands for N-H stretching (~3220 cm⁻¹) and carbonyl (C=O) stretching (~1674 cm⁻¹). scielo.br

The table below lists some characteristic FT-IR vibrational modes for 2-chloroquinoline derivatives.

| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| 2-Chloro-3-(phenylamino)-1,4-naphthoquinone Derivatives scielo.br | N-H | Stretching | 3220 - 3222 |

| C=O | Stretching | 1670 - 1674 | |

| C=C | Stretching | 1636 | |

| 2-Chloroquinoline-3-carboxaldehyde researchgate.net | Aromatic C-H | Stretching | > 3000 |

| Aldehyde C-H | Stretching | 2870, 2750 | |

| (E)-N-((2-chloroquinolin-3-yl)methylene)-4-phenylthiazol-2-amine researchgate.net | Azomethine (-C=N-) | Stretching | 1612 - 1617 |

Raman spectroscopy is another form of vibrational spectroscopy that is often used in conjunction with FT-IR. It relies on the inelastic scattering of monochromatic light (Raman scattering). While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, the two techniques provide complementary information.

For 2-chloroquinoline-3-carboxaldehyde, FT-Raman spectra have been recorded and compared with theoretical calculations to assign vibrational modes. researchgate.netnih.gov The C-H stretching vibrations observed in the FT-IR spectrum are also present in the FT-Raman spectrum, appearing in the 2767-3062 cm⁻¹ range. researchgate.net Studies on 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives have also utilized FT-Raman spectroscopy to assign the vibrational modes of the molecules. scielo.br In the analysis of interactions between the antimalarial drug chloroquine (B1663885) (a quinoline derivative) and hematin, Raman spectroscopy has proven effective in detecting shifts in porphyrin stretching bands, indicating complex formation. acs.org This highlights the sensitivity of Raman spectroscopy to subtle structural changes and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For 2-Chloro-3-methoxyquinoline and its derivatives, the molecular ion peak (M+) is typically observed, confirming the molecular mass. The presence of chlorine is often indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope. youtube.com

The fragmentation of methoxyquinolines generally follows discernible pathways. cdnsciencepub.com For 2-Chloro-3-methoxyquinoline, the fragmentation is expected to be influenced by the methoxy (B1213986) and chloro substituents. Common fragmentation patterns for related methoxyquinolines involve the initial loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of a formyl radical (•CHO) to form an [M-29]⁺ ion. cdnsciencepub.com Another possibility is the concerted loss of 43 mass units (CH₃ + CO). cdnsciencepub.com The cleavage of the C-Cl bond can also occur, leading to a fragment corresponding to the loss of a chlorine atom. The energetically unstable molecular ions break into smaller, more stable fragments, and the relative abundance of these fragments provides valuable information for structural confirmation. chemguide.co.ukyoutube.com

Table 1: Predicted Mass Spectrometry Data for 2-Chloro-3-methoxyquinoline

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| Predicted M+ Peak (m/z) | 193 |

| Predicted M+2 Peak (m/z) | 195 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering precise details on bond lengths, bond angles, and intermolecular interactions that govern the solid-state architecture.

While the crystal structure of 2-chloro-3-methoxyquinoline itself is not detailed in the provided search results, analyses of several closely related derivatives have been reported, offering significant insight into the expected structural characteristics. These studies confirm the molecular structures and provide detailed crystallographic data. For instance, the crystal structures of derivatives such as 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline, 2-chloro-3-hydroxymethyl-6-methoxyquinoline, and (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate have been elucidated. nih.govnih.govnih.gov These analyses typically show the quinoline ring system to be essentially planar. nih.govnih.gov

Table 2: Crystallographic Data for Selected 2-Chloro-3-methoxyquinoline Derivatives

| Compound | Formula | Crystal System | Space Group | Cell Parameters | Ref. |

|---|---|---|---|---|---|

| 2-Chloro-3-(dimethoxymethyl)-6-methoxyquinoline | C₁₃H₁₄ClNO₃ | Orthorhombic | Pca2₁ | a=19.336 Å, b=7.653 Å, c=17.754 Å | nih.gov |

| 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline | C₁₁H₁₀ClN₃O | Orthorhombic | Pna2₁ | a=3.895 Å, b=12.051 Å, c=21.991 Å | nih.gov |

| 2-Chloro-3-hydroxymethyl-6-methoxyquinoline | C₁₁H₁₀ClNO₂ | Monoclinic | P2₁/n | a=6.974 Å, b=21.467 Å, c=7.348 Å, β=108.22° | nih.gov |

The crystal packing of 2-chloroquinoline derivatives is stabilized by a variety of intermolecular interactions that create complex supramolecular assemblies. ias.ac.in

π-π Stacking: In the crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline, significant π-π stacking interactions are observed between the quinoline rings of adjacent molecules, with centroid-centroid distances ranging from 3.758 Å to 3.792 Å. nih.gov These interactions lead to the formation of π-stacked chains within the crystal lattice. nih.gov

Hydrogen Bonding: In derivatives containing suitable functional groups, hydrogen bonds play a crucial role. For example, in 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming zigzag layers. nih.gov Similarly, 2-chloro-3-hydroxymethyl-6-methoxyquinoline features O—H⋯N hydrogen bonds that link adjacent molecules into chains. nih.gov

C-H...π Interactions: The crystal packing of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine features C—H⋯π interactions, which contribute to the formation of a three-dimensional network. nih.gov

Halogen-involved Interactions: Interactions involving the chlorine atom, such as Cl···Cl and C–H···Cl contacts, are also significant in dictating the packing motifs in substituted 2-chloroquinoline derivatives. ias.ac.inmdpi.com These can be classified as Type I (θ₁ ≅ θ₂) or Type II (θ₁ ≅ 180º, θ₂ ≅ 90º) geometries, which influence the directional preferences of the molecular assembly. ias.ac.in

Conformational analysis of 2-chloro-3-methoxyquinoline derivatives within the crystal lattice reveals key structural features. The quinoline ring system is consistently found to be nearly planar. nih.govnih.gov In 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline, the root-mean-square (r.m.s.) deviation for the non-hydrogen atoms of the quinoline system is only 0.014 Å. nih.gov Similarly, for 2-chloro-3-hydroxymethyl-6-methoxyquinoline, the non-hydrogen atoms are roughly coplanar with an r.m.s. deviation of 0.058 Å. nih.gov

In more complex derivatives, the orientation of different molecular fragments is described by torsion and dihedral angles. For instance, in the structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline, which crystallizes with two independent molecules in the asymmetric unit, the corresponding torsion angles have similar magnitudes but opposite signs, indicating an approximate inversion relationship. nih.gov In (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine, the dihedral angle between the mean planes of the carbazole and quinoline ring systems is 50.2°. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Molecules containing conjugated pi systems, known as chromophores, absorb light in the UV-visible region. libretexts.org The quinoline ring system, being an aromatic heterocycle, is a strong chromophore.

The electronic spectrum of 2-Chloro-3-methoxyquinoline is expected to be characterized by absorptions arising from π → π* and n → π* transitions. libretexts.orgrsc.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. For conjugated aromatic systems like quinoline, multiple π → π* bands are expected, often appearing in the range of 200-400 nm. scielo.br

n → π Transitions:* These are lower-energy, lower-intensity transitions that involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital.

The specific wavelengths (λ_max) and molar absorptivities (ε) of these transitions are influenced by the substituents on the quinoline ring and the solvent used for the measurement. scielo.br The chloro and methoxy groups can act as auxochromes, modifying the absorption characteristics of the parent quinoline chromophore.

Table 3: Expected Electronic Transitions for 2-Chloro-3-methoxyquinoline

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | 220-350 nm | High (ε > 10,000) |

Reactivity Profiles and Strategic Transformations of 2 Chloro 3 Methoxyquinoline Analogues

Nucleophilic Substitution Reactions at the C-2 Chloro Position

The chlorine atom at the C-2 position of the quinoline (B57606) ring is susceptible to nucleophilic substitution, a key reaction for the derivatization of this heterocyclic system. This reactivity allows for the introduction of a wide range of functional groups, significantly expanding the chemical space accessible from 2-chloroquinoline precursors.

For instance, treatment of 2-chloro-3-formylquinolines with morpholine in the presence of a catalytic amount of dimethylaminopyridine leads to the formation of 2-morpholinoquinoline-3-carbaldehydes. nih.gov Similarly, refluxing 2-chloro-3-formylquinolines with sodium alkoxides or aryloxides, followed by acidic hydrolysis of the ester group, results in the corresponding 2-alkoxy or 2-aryloxy-quinoline-3-carboxylic acids. nih.gov

The versatility of this position is further demonstrated by the Sonogashira coupling reaction. When 2-chloro-3-formylquinolines are treated with various alkyne derivatives in anhydrous DMF or THF containing trimethylamine and catalyzed by [PdCl2(PPh3)2] and CuI, the corresponding 2-alkynyl-3-formyl-quinolines are obtained. nih.gov

Below is a table summarizing these nucleophilic substitution reactions:

| Starting Material | Reagent(s) | Product |

|---|---|---|

| 2-Chloro-3-formylquinoline | Morpholine, Dimethylaminopyridine | 2-Morpholinoquinoline-3-carbaldehyde |

| 2-Chloro-3-formylquinoline | Sodium alkoxide/aryloxide, then acid hydrolysis | 2-Alkoxy/Aryloxy-quinoline-3-carboxylic acid |

| 2-Chloro-3-formylquinoline | Alkyne, [PdCl2(PPh3)2], CuI, Trimethylamine | 2-Alkynyl-3-formyl-quinoline |

Transformations Involving the C-3 Substituent

The substituent at the C-3 position of the 2-chloroquinoline scaffold offers another site for chemical modification, enabling a diverse array of transformations.

Aldehyde-Based Reactions (e.g., Condensation with Anilines, Hydrazones)

The formyl group at the C-3 position is a versatile handle for constructing more complex molecules through condensation reactions. For example, 2-chloro-8-methylquinoline-3-carbaldehyde readily condenses with substituted anilines in acetone to yield the corresponding 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimines, which are a class of Schiff bases. nih.gov

Similarly, reaction with hydrazines leads to the formation of hydrazones. The condensation of 2-chloro-3-formylquinoline with phenylhydrazine produces 2-chloro-3-((2-phenylhydrazono)methyl)quinolines. nih.govresearchgate.net When hydrazine (B178648) hydrate (B1144303) is used, 2-chloro-3-(hydrazonomethyl)quinoline is formed, which can be further reacted with other aldehydes to generate more complex hydrazono-quinolines. nih.gov

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | Schiff base |

| 2-Chloro-3-formylquinoline | Phenylhydrazine | Phenylhydrazone |

| 2-Chloro-3-formylquinoline | Hydrazine hydrate | Hydrazone |

Redox Reactions: Cannizzaro Type Transformations of Formylquinolines

In the absence of an alpha-proton, the formyl group of 2-chloro-3-formylquinolines can undergo a Cannizzaro reaction, which is a base-induced disproportionation. wikipedia.orgpharmaguideline.com Investigation into the Cannizzaro reaction of 2-chloro-3-formylquinolines has shown that under basic conditions, a simultaneous redox reaction and methoxylation can occur. ias.ac.in This transformation yields a mixture of 2-methoxy-3-formylquinolines, (2-methoxyquinolin-3-yl)methanols, and 2-methoxyquinoline-3-carboxylic acids. ias.ac.in

The reaction proceeds via a nucleophilic acyl substitution on one aldehyde molecule, with the resulting tetrahedral intermediate delivering a hydride to a second aldehyde molecule. wikipedia.org One molecule of the aldehyde is oxidized to a carboxylic acid, while the other is reduced to a primary alcohol. wikipedia.org

Functional Group Interconversions (e.g., Formyl to Cyano, Carboxylic Acid, or Alkoxycarbonyl)

The formyl group of 2-chloro-3-formylquinolines can be converted into a variety of other functional groups, enhancing the synthetic utility of these compounds.

Formyl to Cyano: The transformation of the formyl group to a cyano group can be achieved by first condensing the 2-chloro-3-formylquinoline with hydroxylamine hydrochloride to form an oxime. nih.govrsc.org Subsequent treatment with thionyl chloride in DMF affords the corresponding 2-chloro-3-cyanoquinoline. nih.govrsc.org

Formyl to Carboxylic Acid: The aldehyde can be oxidized to a carboxylic acid. For instance, heating 2-chloro-3-formylquinolines in methanol with potassium carbonate and iodine results in the formation of the corresponding methyl esters, where iodine acts as the oxidizing agent to form the carboxylic acid which is then esterified by methanol. nih.gov

Formyl to Alkoxycarbonyl: As mentioned above, oxidation in the presence of an alcohol can directly lead to the formation of an ester (alkoxycarbonyl group). nih.gov

| Initial Functional Group | Target Functional Group | Key Reagents |

|---|---|---|

| Formyl (-CHO) | Cyano (-CN) | Hydroxylamine hydrochloride, then Thionyl chloride/DMF |

| Formyl (-CHO) | Carboxylic Acid (-COOH) | Iodine, Potassium carbonate (in methanol, forms ester) |

| Formyl (-CHO) | Alkoxycarbonyl (-COOR) | Iodine, Potassium carbonate, Alcohol (ROH) |

Reactivity of Chloromethyl Derivatives (e.g., 2-chloro-3-(chloromethyl)quinoline)

The compound 2-chloro-3-(chloromethyl)quinoline is a bifunctional electrophile, possessing two reactive chloro-groups that can be targeted in nucleophilic substitution reactions. chemimpex.com This dual reactivity makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal and agricultural chemistry. chemimpex.com Its stability and reactivity allow for diverse synthetic pathways, and it has been utilized as an intermediate in the synthesis of compounds with potential antimicrobial and anticancer properties. chemimpex.com

Cycloaddition and Annulation Strategies for Fused Heterocyclic Systems

2-Chloroquinoline derivatives are valuable synthons for the construction of fused heterocyclic systems through cycloaddition and annulation strategies. These reactions lead to the formation of polycyclic structures with diverse biological activities.

One common approach involves multicomponent reactions where the 2-chloro-3-formylquinoline core acts as a scaffold. For example, a three-component reaction of 2-chloro-3-formylquinolines, acetophenones, and boronic acid derivatives in the presence of a palladium catalyst can lead to highly functionalized quinolines. chim.it Multicomponent reactions involving 2-chloro-3-formylquinolines, dimedone, and 6-aminopyrimidine-2,4(1H,3H)-diones in refluxing ethanol with L-proline as a catalyst have been used to synthesize dihydrobenzo[b]pyrimido ias.ac.inchemimpex.comnaphthyridine-2,4(1H,3H)-diones and 1H-chromeno[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones. nih.gov

Annulation, the formation of a new ring onto an existing one, is another key strategy. mdpi.com The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic method for quinoline synthesis and can be adapted for the synthesis of fused systems. nih.gov More contemporary methods include transition-metal-catalyzed annulation reactions. mdpi.com For instance, azole-fused quinolines have been synthesized via a metal- and photoredox-catalyst-free annulation reaction between substituted amino-N-phenyl azoles and alkynes. researchgate.net

These strategies highlight the utility of 2-chloroquinoline analogues in building molecular complexity and accessing a wide range of novel fused heterocyclic compounds.

Synthesis of Pyrazolo[3,4-b]quinolines and Thiazolidinones from Quinoline Precursors

The strategic functionalization of the quinoline scaffold, particularly through the use of versatile intermediates like 2-chloro-3-formylquinolines, has paved the way for the synthesis of a diverse array of fused heterocyclic systems. Among these, pyrazolo[3,4-b]quinolines and thiazolidinones represent two classes of compounds that have garnered significant attention. The synthetic routes to these molecules often capitalize on the reactivity of the chloro and formyl groups at the 2- and 3-positions of the quinoline ring, respectively. While the direct starting material is often a 2-chloro-3-formylquinoline derivative, these precursors can be conceptually derived from a methoxy-substituted analogue, for instance, through the Vilsmeier-Haack reaction on a corresponding methoxy-substituted acetanilide (B955).

A prevalent and effective method for the synthesis of pyrazolo[3,4-b]quinolines involves the condensation of 2-chloro-3-formylquinolines with various hydrazine derivatives. This reaction typically proceeds by an initial nucleophilic attack of the hydrazine at the formyl carbon, followed by an intramolecular cyclization and subsequent elimination, leading to the formation of the fused pyrazole ring.

For example, the reaction of 2-chloro-3-formylquinolines with p-methylphenylhydrazine hydrochloride in the presence of a base such as triethylamine in ethanol has been shown to yield the corresponding p-methylphenylpyrazolo[3,4-b]quinolines. This transformation has been successfully applied to a range of substituted 2-chloro-3-formylquinolines, including those bearing methyl and methoxy (B1213986) groups on the quinoline core.

Similarly, the synthesis of thiazolidinones from 2-chloro-3-formylquinoline precursors often employs a one-pot, multi-component reaction strategy. This approach typically involves the condensation of the quinoline aldehyde, a primary amine (often an aniline (B41778) derivative), and a sulfur-containing reagent, most commonly thioglycolic acid.

In a representative synthesis, substituted 2-chloro-3-formylquinolines are reacted with substituted anilines and thioglycolic acid. This reaction can be facilitated by a catalyst, such as β-cyclodextrin-SO3H, and can often be carried out under solvent-free conditions, aligning with the principles of green chemistry. The reaction proceeds through the initial formation of a Schiff base between the quinoline aldehyde and the aniline, which then undergoes cyclization with thioglycolic acid to afford the desired 2-(2-chloroquinolin-3-yl)-3-(substituted phenyl)thiazolidin-4-ones.

Table 1: Synthesis of Pyrazolo[3,4-b]quinoline and Thiazolidinone Derivatives

| Precursor | Reagents | Product | Reaction Conditions |

|---|---|---|---|

| 2-chloro-6-methyl-3-formylquinoline | p-methylphenylhydrazine hydrochloride, triethylamine | 6-methyl-1-(p-methylphenyl)pyrazolo[3,4-b]quinoline | Ethanol, reflux |

| 2-chloro-8-methoxy-3-formylquinoline | p-methylphenylhydrazine hydrochloride, triethylamine | 8-methoxy-1-(p-methylphenyl)pyrazolo[3,4-b]quinoline | Ethanol, reflux |

| 2-chloro-3-formylquinoline | Substituted anilines, thioglycolic acid, β-cyclodextrin-SO3H | 2-(2-chloroquinolin-3-yl)-3-(substituted phenyl)thiazolidin-4-ones | Solvent-free, reflux |

| 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) | Phenyl hydrazine | 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline ias.ac.in | Intramolecular cyclization of the initially formed Schiff base in nitrobenzene with a catalytic amount of pyridine (B92270). ias.ac.in |

Construction of Indolin-2-one Fused Quinoline Systems

The fusion of quinoline and indolin-2-one (oxindole) moieties results in complex heterocyclic systems with potential applications in medicinal chemistry and materials science. While direct fusion of the indolin-2-one ring to the quinoline core at specific positions can be challenging, the reactivity of 2-chloro-3-formylquinolines provides a platform for the construction of intricately linked systems, including spirocyclic and other fused architectures.

One notable approach involves the synthesis of novel thiopyranoquinolines fused with an indole moiety. This transformation utilizes 2-chloroquinoline-3-carbaldehydes and a derivative of indolin-2-one, specifically thiooxindole. The reaction proceeds under mild conditions and demonstrates good functional group tolerance, leading to the formation of a polycyclic system where the quinoline and indole rings are connected through a thiopyran ring.

Another significant strategy for constructing complex molecules incorporating both quinoline and indolin-2-one scaffolds is through 1,3-dipolar cycloaddition reactions. These reactions can lead to the formation of spiro[indoline-3,3'-pyrrolo[1,2-a]quinolines]. In this approach, N-phenacylquinolinium bromides, which can be derived from quinoline precursors, react with 3-phenacylideneoxindoles in the presence of a base like triethylamine. This cycloaddition is often highly regioselective and diastereoselective, yielding structurally complex spiro compounds where the 3-position of the oxindole is the spiro center, linked to a pyrrolo[1,2-a]quinoline system.

Furthermore, multi-component reactions offer a powerful tool for the synthesis of spirooxindole derivatives. For instance, a one-pot, three-component reaction of a substituted isatin (the precursor to the indolin-2-one core), L-thioproline, and a suitable third component can lead to the formation of spiro[pyrrolidine-3,3'-oxindoles]. While not directly fused to a quinoline in this specific example, the methodology highlights the potential for incorporating quinoline-containing components in similar multi-component strategies to generate novel quinoline-indolin-2-one hybrid structures.

Table 2: Synthesis of Indolin-2-one Containing Fused and Spiro Systems

| Quinoline Precursor | Indolin-2-one Derivative/Reagent | Product Type | Key Transformation |

|---|---|---|---|

| 2-chloroquinoline-3-carbaldehydes | Thiooxindole | Thiopyranoquinoline fused with indole | [3 + 3] annulation |

| N-phenacylquinolinium bromides | 3-phenacylideneoxindoles | Spiro[indoline-3,3'-pyrrolo[1,2-a]quinolines] | 1,3-dipolar cycloaddition |

| Not directly applicable | Substituted isatins, L-thioproline, etc. | Spiro[pyrrolidine-3,3'-oxindoles] | [3 + 2] cycloaddition (multi-component) |

Novel Ring Closures and Multi-Component Reactions

The inherent reactivity of 2-chloro-3-formylquinolines makes them valuable building blocks in a variety of novel ring closure and multi-component reactions, leading to the construction of diverse and complex fused heterocyclic systems. These transformations often proceed with high efficiency and can generate molecular scaffolds of significant interest.

One such novel ring closure involves the synthesis of furo[2,3-b]quinolines. A Cannizzaro reaction of 2-chloro-3-formylquinolines can, under certain conditions, lead to the formation of 2-methoxy-3-formylquinolines. These can then be condensed with acetone to form a 4-(2-methoxy-quinolin-3-yl)-but-3-en-2-one intermediate. Subsequent bromocyclization and dehydrobromination of this intermediate affords 2-acetylfuro[2,3-b]quinolines, demonstrating a creative use of the formyl group to build a furan ring fused to the quinoline core.

Another straightforward ring closure involves the reaction of 2-chloro-3-formylquinoline with formamide and formic acid. This reaction proceeds via initial formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, which then undergoes intramolecular cyclization with the elimination of HCl to yield the fused cyclic 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one.

Multi-component reactions (MCRs) involving 2-chloro-3-formylquinolines have been extensively explored for the rapid assembly of complex molecules. For instance, a one-pot reaction of substituted 2-chloro-3-formylquinolines, 6-amino-pyrimidine-2,4(1H,3H)-diones, and 5-methyl-2,4-dihydro-3H-pyrazol-3-one, catalyzed by L-proline, results in the formation of dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones. This reaction showcases the ability to construct multiple rings and stereocenters in a single synthetic operation.

In a similar vein, the multi-component reaction of 2-chloro-3-formylquinolines with 4-hydroxy-2H-chromen-2-one and substituted 5,5-dimethyl-3-(phenylamino)-cyclohex-2-en-1-ones, also catalyzed by L-proline, yields tetrahydrodibenzo[b,g] ias.ac.inresearchgate.netnaphthyridin-1(2H)-ones. These examples underscore the power of MCRs in generating molecular diversity from readily available quinoline precursors.

Table 3: Novel Ring Closures and Multi-Component Reactions

| Precursor | Key Reagents | Product | Reaction Type |

|---|---|---|---|

| 2-chloro-3-formylquinolines | KOH/Methanol, Acetone, Br2, Base | 2-acetylfuro[2,3-b]quinolines | Cannizzaro reaction followed by condensation and cyclization |

| 2-chloro-3-formylquinoline | Formamide, Formic acid | 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | Intramolecular cyclization |

| Substituted 2-chloro-3-formylquinolines | 6-amino-pyrimidine-2,4(1H,3H)-diones, 5-methyl-2,4-dihydro-3H-pyrazol-3-one, L-proline | Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones | Multi-component reaction |

| Substituted 2-chloro-3-formylquinolines | 4-hydroxy-2H-chromen-2-one, 5,5-dimethyl-3-(phenylamino)-cyclohex-2-en-1-ones, L-proline | Tetrahydrodibenzo[b,g] ias.ac.inresearchgate.netnaphthyridin-1(2H)-ones | Multi-component reaction |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. For a molecule like 2-chloro-3-methoxyquinoline, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized molecular geometry, including bond lengths and angles.

These calculations also yield vibrational frequencies. The theoretical vibrational spectra (Infrared and Raman) can be computed, and the assignment of vibrational modes is typically performed using Potential Energy Distribution (PED) analysis. This allows for a detailed understanding of the molecule's vibrational behavior. However, specific DFT studies providing these data for 2-chloro-3-methoxyquinoline have not been identified in the searched literature.

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations are essential for predicting a wide range of molecular properties and reactivity. For 2-chloro-3-methoxyquinoline, these calculations would provide insights into:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and global softness can be derived from the HOMO and LUMO energies, predicting the molecule's reactive nature.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

While these are standard computational analyses for quinoline (B57606) derivatives, specific published data for 2-chloro-3-methoxyquinoline are not available.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the three-dimensional structure and conformational preferences of molecules. For 2-chloro-3-methoxyquinoline, the primary focus of conformational analysis would be the orientation of the methoxy (B1213986) group relative to the quinoline ring. By rotating the C-O bond, a potential energy surface can be scanned to identify the most stable conformers (energy minima) and the transition states between them. This analysis provides insight into the molecule's flexibility and the relative populations of different conformations at thermal equilibrium. While molecular modeling has been mentioned in the context of this compound, specific conformational analysis studies were not found.

Study of Tautomeric Equilibria in Quinoline and its Derivatives

Tautomerism, the migration of a proton, is a known phenomenon in heterocyclic compounds. For quinoline derivatives, particularly those with hydroxyl or amino substituents, keto-enol or imine-enamine tautomerism can occur. In the case of 2-chloro-3-methoxyquinoline, the potential for tautomerism is not immediately obvious due to the absence of labile protons on heteroatoms directly attached to the ring system. Computational studies would be required to investigate the relative energies of any potential, less common tautomeric forms to determine if they are energetically accessible. However, research specifically investigating the tautomeric equilibria of 2-chloro-3-methoxyquinoline is not present in the available literature.

Analysis of Electronic Spectra and Excited States using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic absorption spectra of molecules. By simulating the electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths. This allows for a theoretical interpretation of the experimental UV-Visible spectrum. The analysis would involve identifying the nature of the electronic transitions, such as π→π* or n→π*, based on the molecular orbitals involved. Despite its common application for similar compounds, specific TD-DFT studies detailing the electronic spectra and excited states of 2-chloro-3-methoxyquinoline were not identified.

Synthetic Utility and Advanced Applications in Chemical Synthesis and Materials Science

2-Chloro-3-methoxyquinoline as a Versatile Building Block in Complex Molecule Synthesis

2-Chloro-3-methoxyquinoline serves as a highly adaptable building block for the synthesis of more complex, polysubstituted quinoline (B57606) derivatives and fused heterocyclic systems. The key to its versatility lies in the reactivity of the chlorine atom at the C2 position. This position is susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, providing a reliable handle for introducing molecular diversity.

While direct studies on 2-chloro-3-methoxyquinoline are specific, extensive research on the closely related analogue, 2-chloroquinoline-3-carbaldehyde, illuminates the synthetic potential. The 2-chloro group can be readily displaced by various nucleophiles. For instance, in what is known as a Cannizzaro-type reaction of 2-chloro-3-formylquinolines, the chloro group is substituted by a methoxy (B1213986) group from the methanolic potassium hydroxide (B78521) solution, which proceeds alongside the redox disproportionation of the aldehyde. This transformation yields 2-methoxy-3-formylquinolines, 2-methoxyquinolin-3-yl-methanols, and 2-methoxyquinoline-3-carboxylic acids, showcasing the reactivity at the C2 position. nih.gov

This reactivity allows chemists to use 2-chloro-3-methoxyquinoline as a platform to construct larger molecules. The chloro group can be replaced by carbon, nitrogen, oxygen, or sulfur-based nucleophiles, or engaged in powerful C-C bond-forming reactions like the Suzuki, Heck, or Sonogashira couplings. These reactions enable the attachment of a wide array of functional groups, including aryl, alkyl, and alkynyl moieties, thereby expanding the molecular complexity. The resulting substituted 3-methoxyquinoline (B1296862) core is a common feature in various biologically active compounds and functional materials. For example, derivatives of 2-chloro-3-formylquinoline are used in multicomponent reactions to build complex fused systems like pyrazolo[3,4-b]quinolines and quinolinyl-thiazolidinones. rsc.orgnih.gov

Table 1: Reactivity of the 2-Chloro Group on the Quinoline Scaffold

| Reaction Type | Reagent/Catalyst | Product Type |

|---|---|---|

| Nucleophilic Substitution | NaOMe/MeOH | 2-Methoxyquinoline |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 2-Arylquinoline |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 2-Alkynylquinoline |

Development of Fluorescent Probes and Materials based on Quinoline Scaffolds

The quinoline ring system is an attractive scaffold for the design of fluorescent probes due to its inherent photophysical properties, which can be finely tuned through substitution. nih.govrsc.orgnih.gov The introduction of electron-donating groups (like methoxy) and other substituents can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in fluorescence emission wavelengths and quantum yields.

Quinoline-based fluorophores are being developed for a range of applications, including bio-imaging and as chemosensors. nih.gov For example, researchers have created highly tunable, small-molecule fluorescent probes based on a quinoline core that can be used for live-cell imaging and sensing intracellular pH. nih.gov The modular synthesis of these probes, often involving palladium-catalyzed cross-coupling reactions on a halogenated quinoline core, allows for the creation of diverse libraries of fluorophores with tailored properties. proquest.com

The 2-chloro-3-methoxyquinoline scaffold is a promising starting point for such probes. The methoxy group serves as an intrinsic electron-donating group, while the reactive chloro group allows for the attachment of other parts of the probe, such as a recognition unit for a specific analyte or a group to further tune the photophysical properties. For instance, replacing the chloro group with a dimethylamino group has been shown to induce fluorescence in a previously non-fluorescent quinoline-containing anticancer agent, turning it into a trackable probe for cell imaging studies. chemimpex.com This highlights a clear strategy where 2-chloro-3-methoxyquinoline could be converted into a fluorescent derivative.

Table 2: Examples of Quinoline-Based Fluorescent Probes and Their Applications

| Probe Type | Application | Key Structural Feature |

|---|---|---|

| Quinoline-based multiphoton probe | Selective detection of lipid droplets | Intramolecular Charge Transfer (ICT) effect |

| Quinoline-malononitrile probe | Detection of Aβ aggregates in Alzheimer's disease | Near-Infrared (NIR) emission |

Precursors for Electroactive and Photoactive Organic Materials

Beyond fluorescent probes, quinoline derivatives are valuable precursors for a broader class of electroactive and photoactive materials used in organic electronics. oled-intermediates.com Their excellent electron-transporting properties and thermal stability make them prime candidates for use in Organic Light-Emitting Diodes (OLEDs). proquest.comoled-intermediates.comresearchgate.net

Specifically, quinoline-based compounds are used as emitters, particularly for blue light, and as electron-transporting or host materials in OLED devices. proquest.comoled-intermediates.com For example, tris-(8-hydroxyquinoline) aluminum (Alq₃) is one of the most widely used materials in OLEDs due to its stability and luminescence. proquest.comresearchgate.net More advanced materials, such as 8,8′-dimethoxy-5,5′-bisquinoline, have been synthesized and shown to be effective blue-emitting materials with low turn-on voltages in OLEDs. proquest.comresearchgate.net

Researchers have also designed quinoline-based molecules that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for highly efficient OLEDs. rsc.org These materials are often synthesized through a straightforward one-step reaction from commercially available precursors. rsc.org 2-Chloro-3-methoxyquinoline, with its defined substitution pattern and reactive handle, represents an ideal starting material for creating novel quinoline derivatives with tailored electronic properties for use in OLEDs and other organic electronic devices. Another area of application is the development of quinoline-based photo-removable protecting groups, also known as "photocages," which allow for the light-induced release of bioactive molecules, providing spatial and temporal control in biological studies. researchgate.net

Exploration of Novel Reaction Methodologies Facilitated by 2-Chloro-3-methoxyquinoline Derivatives

The unique reactivity of substituted quinolines facilitates the exploration of novel reaction methodologies. Derivatives of 2-chloro-3-methoxyquinoline, particularly the closely related 2-chloro-3-formylquinolines, have been shown to be versatile substrates in a variety of transformations, including multicomponent reactions (MCRs). nih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials.

For example, 2-chloro-3-formylquinolines have been used in l-proline-catalyzed MCRs with compounds like 4-hydroxy-2H-chromen-2-one to generate complex, fused heterocyclic structures such as tetrahydrodibenzo[b,g] proquest.comresearchgate.netnaphthyridin-1(2H)-ones. nih.gov The formyl group provides a reactive site for condensation, while the chloro group can either be retained in the final product for further functionalization or be involved in subsequent reaction steps.

Furthermore, these quinoline aldehydes can be converted into other reactive intermediates. For instance, reaction with hydrazine (B178648) hydrate (B1144303) produces a hydrazone, which can then be used as a building block for synthesizing quinolinyl-thiazolidinones. nih.gov The ability of these substituted quinolines to participate in cascade reactions, where a series of intramolecular transformations follow an initial intermolecular reaction, allows for the rapid construction of molecular complexity from simple starting materials. jst.go.jp The development of such methodologies is crucial for efficient synthesis in drug discovery and materials science.

Applications in Catalyst Design and Ligand Synthesis

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a modest electron donor capable of coordinating to metal centers. This property has led to the use of quinoline-based molecules as ligands in transition-metal catalysis. rsc.org These ligands can stabilize and modulate the reactivity of the metal catalyst, influencing the efficiency and selectivity of chemical reactions.

Nickel complexes incorporating quinoline-based ligands have been synthesized and successfully used as catalysts for the cross-coupling of arylzinc reagents with aryl chlorides, which are typically less reactive than other aryl halides. nih.govrsc.org The quinoline moiety is a key component of the ligand structure, which can also include other coordinating groups like iminophosphoranes to fine-tune the electronic properties of the metal center. rsc.org

More recently, an innovative approach has emerged where the quinoline substrate itself acts as a ligand for the palladium catalyst in C-H functionalization reactions, eliminating the need for an external, often expensive, ligand. soton.ac.ukresearchgate.net This "substrate as ligand" concept has been demonstrated in one-pot processes that combine traditional cross-coupling with C-H functionalization. soton.ac.ukresearchgate.net Additionally, quinolines are being explored as photoactive ligands in metallaphotoredox catalysis, where the ligand absorbs light and participates directly in the catalytic cycle, enabling novel bond formations under mild conditions. acs.org 2-Chloro-3-methoxyquinoline, with its defined coordination site and substituents that can influence steric and electronic properties, is a promising candidate for incorporation into new ligand designs for a variety of catalytic transformations.

Q & A

Q. What statistical approaches are recommended for analyzing reaction yield data across multiple synthetic batches?

- Statistical Tools : Use ANOVA to compare batch yields (e.g., 63% vs. 70%) and identify outliers. Confidence intervals (95%) and Grubbs’ test validate reproducibility .

Q. How can researchers validate the purity of 2-Chloro-3-methoxyquinoline before biological assays?

- Analytical Workflow : Combine HPLC (≥95% purity), mass spectrometry (m/z = 197.6 [M+H]⁺), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。